molecular formula C12H17NO3 B2733952 N-(3-(furan-3-yl)-3-hydroxypropyl)cyclobutanecarboxamide CAS No. 1428365-34-7

N-(3-(furan-3-yl)-3-hydroxypropyl)cyclobutanecarboxamide

Cat. No. B2733952
M. Wt: 223.272
InChI Key: BFPYQOODJAPCJK-UHFFFAOYSA-N
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Description

Furan is a five-membered aromatic heterocycle containing one oxygen atom . It’s an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms . Cyclobutanecarboxamide is a type of carboxamide, which is an organic compound that contains a carbonyl (C=O) group attached to an amine group .


Synthesis Analysis

Furan compounds can be synthesized from biomass via furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural . There are various methods for the synthesis of furan compounds, some of which have been modified and improved, while others are newly developed . For instance, furan-3-carboxylates can be synthesized by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives .


Molecular Structure Analysis

The molecular structure of furan involves a five-membered ring with four carbon atoms and one oxygen atom . The exact molecular structure of “N-(3-(furan-3-yl)-3-hydroxypropyl)cyclobutanecarboxamide” would require more specific information.


Chemical Reactions Analysis

Furan can undergo various chemical reactions. For instance, furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(furan-3-yl)-3-hydroxypropyl)cyclobutanecarboxamide” would depend on its exact molecular structure. Furan is a colorless, volatile liquid at room temperature with a boiling point of 31.36°C .

Scientific Research Applications

  • DNA Interaction and Antimicrobial Activity : A study on crystal structures of complexes between furan derivatives of berenil and DNA showed that these compounds bind to the minor groove of DNA, with the nature and extent of these interactions playing a significant role in their antimicrobial activities (Trent et al., 1996).

  • Synthesis and Anticancer Potential : Another study focused on the synthesis of pyridine, thioamide, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives using furan-based compounds. These derivatives were found to exhibit significant antimicrobial and anticancer activities (Zaki et al., 2018).

  • Energetic Material Development : Research involving 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showed potential applications as energetic materials, offering high density and excellent detonation properties (Zhang & Shreeve, 2014).

  • Synthesis of Novel Pyrrole Heterocyclic Systems : Furan-3-one derivatives were converted into various pyrrole heterocyclic systems with potential applications in medicinal chemistry (Koca et al., 2014).

  • Oxidation Catalysts : A study on the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid over spinel mixed metal oxide catalysts highlighted potential applications in the polymer industry for manufacturing sustainable materials (Jain et al., 2015).

  • Discovery of Agonists for Cognitive Deficit Treatment : The discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor for potential treatment of cognitive deficits in schizophrenia represents a significant breakthrough in neuropharmacology (Wishka et al., 2006).

  • Antimicrobial Activity and Structural Studies : A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and showed good antimicrobial activity, suggesting potential for pharmacological applications (Cakmak et al., 2022).

Future Directions

The future directions in the study of furan compounds involve the development of more efficient and environmentally friendly methods for their synthesis . There’s also interest in exploring their potential applications in various fields, such as the manufacture of fuels and monomers .

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-11(10-5-7-16-8-10)4-6-13-12(15)9-2-1-3-9/h5,7-9,11,14H,1-4,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPYQOODJAPCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Furan-3-YL)-3-hydroxypropyl]cyclobutanecarboxamide

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